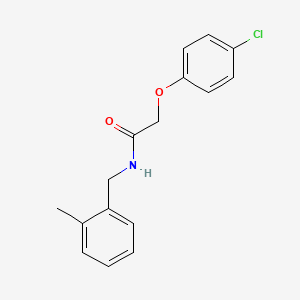
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
FPBA acts as an antagonist of the TRPV1 receptor by binding to the receptor and preventing the activation of the channel. This results in a reduction in pain sensation and inflammation. FPBA also modulates the activity of the GABA-A receptor by binding to a specific site on the receptor and enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FPBA has been shown to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as anxiolytic and sedative effects. It has also been found to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPBA is its potency and specificity as an antagonist of the TRPV1 receptor. This makes it a useful tool for studying the role of the TRPV1 receptor in pain sensation and inflammation. However, one limitation of FPBA is its relatively short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on FPBA. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of FPBA. Another area of research is the potential use of FPBA in the treatment of neurodegenerative diseases, particularly in the development of novel drugs that target the GABA-A receptor. Additionally, there is potential for the use of FPBA in the development of new analgesics and anti-inflammatory drugs.
Métodos De Síntesis
FPBA can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride, followed by the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
FPBA has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. FPBA has also been found to modulate the activity of the GABA-A receptor, which is a neurotransmitter receptor involved in anxiety and sedation.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-8-9-14(18(22)20-16-7-3-2-6-15(16)19)12-17(13)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBSRRQOXSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)